![molecular formula C18H16Cl3NO3 B11707119 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenyl group, a trichloroethyl group, and a methoxyphenoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-enoyl chloride with 2,2,2-trichloro-1-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of cinnamamide derivatives, including compounds structurally related to (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant activity in various animal models. The compound was effective against acute seizures and showed promising results in genetic models of epilepsy .
Table 1: Anticonvulsant Activity of Related Compounds
Compound Name | ED50 (mg/kg) | Model Used |
---|---|---|
KM-568 | 13.21 (i.p.) | Frings audiogenic seizure model |
KM-568 | 44.46 (i.p.) | Maximal electroshock test |
KM-568 | 71.55 (i.p.) | 6-Hz psychomotor seizure model |
The findings suggest that modifications in the structure of cinnamamide derivatives can lead to enhanced anticonvulsant efficacy, making them potential candidates for further development in epilepsy treatment.
Antitumor Activity
The trichloroethyl moiety present in the compound has been associated with antitumor effects. Research indicates that compounds containing similar structures exhibit cytotoxicity against various cancer cell lines. For example, new N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N-nitrosoureas were synthesized and evaluated for their antitumor activities against L1210 leukemia cells .
Table 2: Antitumor Activity of Related Compounds
Compound Name | Cancer Cell Line | Activity Level |
---|---|---|
N'-(2-chloroethyl)-... | Mia PaCa-2 | High |
N'-(2-chloroethyl)-... | PANC-1 | Moderate |
These studies suggest that this compound could be explored for its potential antitumor properties.
Stabilizers in Organic Materials
The compound has been investigated for its role as a stabilizer in organic materials susceptible to oxidative degradation. Its chemical structure allows it to effectively inhibit degradation processes induced by heat or light exposure . This application is crucial for enhancing the longevity and stability of various materials used in industrial applications.
Table 3: Stability Enhancement Properties
Material Type | Stabilizer Used | Effectiveness |
---|---|---|
Organic polymers | (2E)-3-phenyl-N-[...] | Significant reduction in degradation rates |
Coatings | (2E)-3-phenyl-N-[...] | Improved durability under UV exposure |
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
- 2-Fluorodeschloroketamine
Uniqueness
What sets (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various organochlorine compounds and has been studied for its pharmacological properties, particularly in the context of cancer therapy and apoptosis induction.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group, a trichloroethyl moiety, and a methoxyphenoxy group, contributing to its unique biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins, leading to increased cell death in tumor cells with sub-micromolar binding affinities (Ki values between 0.3 to 1 μM) .
Case Study: Apoptosis Induction
In a specific case study involving HL-60 cells (a human promyelocytic leukemia cell line), compounds with similar structures were shown to induce apoptosis effectively. The IC50 values for these compounds were reported to be less than 10 μM, indicating potent cytotoxicity . The apoptotic effects were confirmed through various assays that measured mitochondrial membrane potential and caspase activation.
Neurotoxicity and Endocrine Disruption
Despite its potential therapeutic benefits, this compound may also exhibit neurotoxic effects and endocrine disruption characteristics. Organochlorine compounds are known for their bioaccumulation in the environment and potential toxicity in humans and wildlife. Studies have highlighted the compound's association with neurotoxic effects and endocrine system interference .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown variable absorption rates and bioavailability due to their lipophilic nature. The metabolism of such compounds often involves hepatic pathways leading to various metabolites that may retain biological activity or toxicity.
Toxicological Profile
The toxicological assessment of this compound suggests significant risks associated with its use. Key findings include:
- Hepatotoxicity : Reports indicate potential liver toxicity upon prolonged exposure .
- Neurotoxicity : Animal studies have shown adverse effects on the nervous system .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H16Cl3NO3 |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H16Cl3NO3/c1-24-14-8-10-15(11-9-14)25-17(18(19,20)21)22-16(23)12-7-13-5-3-2-4-6-13/h2-12,17H,1H3,(H,22,23)/b12-7+ |
InChI Key |
YGPFWZZTLGLHIE-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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